N-{3-[Bis(carboxymethyl)amino]propyl}glycine
Overview
Description
N-{3-[Bis(carboxymethyl)amino]propyl}glycine is a chelating agent known for its ability to form stable complexes with metal ions. This compound is widely used in various fields, including chemistry, biology, medicine, and industry, due to its strong binding properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-{3-[Bis(carboxymethyl)amino]propyl}glycine can be synthesized through the reaction of nitrilotriacetic acid with glycine. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pH of around 8-9 to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{3-[Bis(carboxymethyl)amino]propyl}glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often under anhydrous conditions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, usually in the presence of a base or catalyst.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted glycine derivatives, depending on the reagents used.
Scientific Research Applications
N-{3-[Bis(carboxymethyl)amino]propyl}glycine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of N-{3-[Bis(carboxymethyl)amino]propyl}glycine involves its ability to form stable complexes with metal ions. The compound’s carboxylate and amino groups coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is crucial in various applications, from metal ion removal to enhancing the stability of metal-containing compounds .
Comparison with Similar Compounds
Similar Compounds
Nitrilotriacetic acid: Another chelating agent with similar properties but different structural features.
Ethylenediaminetetraacetic acid (EDTA): Widely used chelating agent with a broader range of applications.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating ability and use in medical imaging.
Uniqueness
N-{3-[Bis(carboxymethyl)amino]propyl}glycine is unique due to its specific structural configuration, which provides distinct binding properties and stability. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in applications requiring precise metal ion control and removal .
Properties
IUPAC Name |
2-[3-[bis(carboxymethyl)amino]propylamino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O6/c12-7(13)4-10-2-1-3-11(5-8(14)15)6-9(16)17/h10H,1-6H2,(H,12,13)(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUGHYFYHCCULM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC(=O)O)CN(CC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552318 | |
Record name | N-{3-[Bis(carboxymethyl)amino]propyl}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60972-23-8 | |
Record name | N-(Carboxymethyl)-N-[3-[(carboxymethyl)amino]propyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60972-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{3-[Bis(carboxymethyl)amino]propyl}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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